1-(3-Nitropyridin-2-yl)piperidin-4-one
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Overview
Description
1-(3-Nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone is a heterocyclic compound that features a nitro group attached to a pyridine ring
Preparation Methods
The synthesis of 1-(3-Nitropyridin-2-yl)piperidin-4-one typically involves multi-step synthetic routes. One common method includes the nitration of 2-pyridinyl derivatives followed by cyclization to form the tetrahydro-4(1H)-pyridinone ring. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step, followed by base-catalyzed cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives, which can be useful in further synthetic applications.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Scientific Research Applications
1-(3-Nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug discovery and development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1-(3-Nitropyridin-2-yl)piperidin-4-one exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes and receptors that are critical for cellular functions .
Comparison with Similar Compounds
1-(3-Nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone can be compared with other similar compounds, such as:
1-(3-Nitro-2-pyridinyl)pyrrolidin-2-one: This compound has a similar structure but features a pyrrolidinone ring instead of a tetrahydropyridinone ring.
3-Nitropyridine: A simpler compound with only a nitro group attached to a pyridine ring, lacking the tetrahydropyridinone ring.
The uniqueness of 1-(3-Nitropyridin-2-yl)piperidin-4-one lies in its combination of the nitro group and the tetrahydropyridinone ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(3-Nitropyridin-2-yl)piperidin-4-one is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula C10H11N3O3 and features a nitro group attached to a pyridine ring, which is known to enhance biological activity through various mechanisms. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.
Antibacterial Activity
Research indicates that compounds with nitro groups often exhibit significant antibacterial properties. For instance, studies have shown that derivatives of nitropyridine can effectively inhibit bacterial growth. The presence of the nitro group enhances lipophilicity and membrane interaction, which is crucial for antibacterial activity.
Compound | MIC (μM) | Target Bacteria |
---|---|---|
This compound | 20 | Staphylococcus aureus |
Other Nitro Compounds | 30 | Pseudomonas aeruginosa |
These findings suggest that this compound may have a similar efficacy profile, warranting further investigation into its antibacterial potential .
Antifungal Activity
The compound has also been evaluated for antifungal activity against resistant strains such as Candida auris. A study synthesized several piperidine derivatives and tested their efficacy against clinical isolates, revealing that some derivatives exhibited MIC values ranging from 0.24 to 0.97 μg/mL.
Compound | MIC (μg/mL) | Target Fungi |
---|---|---|
pta1 | 0.24 | Candida auris |
pta2 | 0.50 | Candida auris |
pta3 | 0.97 | Candida auris |
The mechanism of action involved inducing apoptotic cell death and disrupting the plasma membrane of fungal cells .
Anticancer Activity
This compound has shown promise in cancer research as well. Studies indicate that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways. For example, compounds containing piperidine rings have been associated with the inhibition of cell growth in various cancer cell lines.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Case Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that nitro-containing compounds displayed significant antimicrobial properties, with certain derivatives showing enhanced activity against both gram-positive and gram-negative bacteria .
- Fungal Resistance Study : Research on antifungal agents indicated that novel piperidine derivatives could overcome resistance mechanisms in Candida auris, showcasing their potential as effective treatments against resistant fungal infections .
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-8-3-6-12(7-4-8)10-9(13(15)16)2-1-5-11-10/h1-2,5H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBGISYVOBYUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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